4-Methyl-1-oxaspiro[2.5]octane
Description
Historical Context and Evolution of Spirocyclic Epoxide Chemistry
The study of epoxides, or oxiranes, is a fundamental part of organic chemistry, largely due to their utility as reactive intermediates for creating complex molecules. masterorganicchemistry.comnih.gov The high reactivity of the three-membered ether ring is a consequence of significant ring strain, which can be readily relieved through ring-opening reactions under either acidic or basic conditions. masterorganicchemistry.com Common synthetic routes to epoxides include the oxidation of alkenes with peroxyacids or the intramolecular cyclization of halohydrins with a base. masterorganicchemistry.com
The development of synthetic methods for spirocyclic compounds, and specifically spiro-epoxides, has expanded the toolbox of synthetic chemists. The first confirmed synthesis of a simple spirocyclic ring system, oxaspiro[2.2]pentane, was reported in 1968. nih.gov Since then, research has led to various methods for creating these structures. For instance, the Corey-Chaykovsky reaction, which uses dimethylsulfonium methylide, is a known method for preparing spiro-epoxides from cyclic ketones. google.comgoogle.com The inherent strain and reactivity of spiro-epoxides have made them attractive building blocks in organic synthesis, particularly for accessing C3-functionalized oxindole (B195798) derivatives and other complex molecular architectures. rsc.org The reactivity of these strained rings allows for versatile transformations, including nucleophilic ring-opening, expansion, and cycloaddition reactions. rsc.org
Structural Characteristics and Nomenclature of the Oxaspiro[2.5]octane Core
The core structure of 1-oxaspiro[2.5]octane is a bicyclic system with the molecular formula C₇H₁₂O. smolecule.com It features a cyclohexane (B81311) ring joined to an epoxide (oxirane) ring through a single spiro carbon atom. smolecule.com
The systematic naming of spiro compounds follows specific IUPAC nomenclature rules. wikipedia.orgqmul.ac.uk The prefix "spiro" indicates the presence of the shared spiro atom. wikipedia.orgvedantu.com This is followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself, listed in ascending order and separated by a period. wikipedia.orged.gov The name concludes with the name of the parent alkane corresponding to the total number of atoms in both rings. qmul.ac.uk
For the 1-oxaspiro[2.5]octane system:
The epoxide ring has 2 atoms (excluding the spiro atom).
The cyclohexane ring has 5 atoms (excluding the spiro atom).
The total number of carbon atoms in the parent hydrocarbon structure is eight (octane).
An oxygen atom replaces a carbon in the ring system, which is denoted by the prefix "oxa".
Therefore, the base name is 1-oxaspiro[2.5]octane . The "1-oxa" indicates the oxygen atom is at position 1. Numbering begins in the smaller ring, starting with an atom adjacent to the spiro atom, proceeding around the small ring, then to the spiro atom itself, and finally around the larger ring. wikipedia.orgvedantu.com In the case of 4-Methyl-1-oxaspiro[2.5]octane, a methyl group is attached to the fourth carbon atom of the cyclohexane ring. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| InChI | 1S/C8H14O/c1-7-4-2-3-5-8(7)6-9-8/h7H,2-6H2,1H3 sigmaaldrich.com |
| InChI Key | OEZJCNRSWITYNU-UHFFFAOYSA-N sigmaaldrich.com |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.19 g/mol |
Data sourced from Sigma-Aldrich sigmaaldrich.com.
Significance of Methyl Substitution in the 1-Oxaspiro[2.5]octane Framework
The position and stereochemistry of substituents, such as a methyl group, on the 1-oxaspiro[2.5]octane framework can have a profound impact on the compound's reactivity and its interactions with biological systems. wur.nlfigshare.com Research has shown that the substitution pattern is a critical determinant of substrate specificity and stereoselectivity in enzymatic reactions. wur.nlnih.gov
A significant area of study involves the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. wur.nlfigshare.comnih.gov These studies have revealed that:
The enzyme exhibits a preference for hydrolyzing O-axial epoxides (where the oxygen atom is in an axial position relative to the cyclohexane ring) faster than the corresponding O-equatorial epimers. wur.nlfigshare.com
The placement of methyl groups close to the spiro-epoxide carbon tends to decrease the reaction rate but significantly increases the enantioselectivity of the hydrolysis. wur.nlfigshare.com
Specifically, the YEH-catalyzed kinetic resolution of this compound epimers proved to be highly enantioselective (E > 100), highlighting the importance of the methyl group at this specific position. wur.nlfigshare.comevitachem.com
This high degree of selectivity makes these methyl-substituted compounds valuable for studying enzyme mechanisms and for the synthesis of chiral molecules. wur.nl
Overview of Key Research Domains for this compound and Related Methyl-Substituted Derivatives
The unique structural and reactive properties of this compound and its relatives make them subjects of interest in several scientific fields.
Biocatalysis and Enzymology: As detailed previously, a primary research focus is their use as substrates to probe the stereoselectivity and specificity of enzymes like yeast epoxide hydrolase. wur.nlfigshare.comnih.gov The high enantioselectivity observed with this compound makes it a model substrate in this area. wur.nl
Organic Synthesis: Like other epoxides, these compounds are valuable building blocks for creating more complex molecules. smolecule.com The strained spiro-epoxide can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry, which is a key strategy in the synthesis of natural products and pharmaceuticals. smolecule.com
Medicinal Chemistry: Spiro-epoxide motifs are found in various biologically active molecules. evitachem.com For instance, a simple spiro-epoxide has been investigated as an inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme target for angiogenesis inhibitors. researchgate.net Derivatives of the oxaspiro[2.5]octane core are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. evitachem.com
Fragrance Industry: Certain complex methyl-substituted oxaspiro[2.5]octanes serve as crucial intermediates in the fragrance industry. smolecule.com For example, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is a key starting material for the synthesis of 1-(2,2,3,6-tetramethyl-1-cyclohexyl)-3-hexanol, a compound valued for its distinct ambery and animalic scent profile. google.comevitachem.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Oxaspiro[2.5]octane |
| Oxaspiro[2.2]pentane |
| Dimethylsulfonium methylide |
| 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane |
| 1-(2,2,3,6-Tetramethyl-1-cyclohexyl)-3-hexanol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9-8/h7H,2-6H2,1H3 |
InChI Key |
OEZJCNRSWITYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1 Oxaspiro 2.5 Octane and Its Derivatives
Stereoselective Construction of the Oxaspiro[2.5]octane Core
The formation of the spiro-epoxide ring system, the core of 1-oxaspiro[2.5]octane, can be achieved through several elegant synthetic routes. These methods prioritize stereoselectivity, ensuring the specific three-dimensional arrangement of the final molecule. Key strategies include the epoxidation of exocyclic alkenes, intramolecular cyclizations, and the direct conversion of ketones to epoxides via sulfur ylides.
Epoxidation Strategies for Cyclohexanone-Derived Precursors
A common and effective pathway to the 1-oxaspiro[2.5]octane framework involves a two-step sequence starting from a corresponding cyclohexanone (B45756) derivative. This method first converts the ketone into an exocyclic methylene (B1212753) group, which is then subjected to epoxidation.
The initial step, methylenation, transforms the carbonyl group of a substituted cyclohexanone into a C=CH₂ double bond. justia.com This creates a methylenecyclohexane (B74748) intermediate. The subsequent epoxidation of this intermediate yields the desired 1-oxaspiro[2.5]octane structure. justia.comgoogle.com Various epoxidizing agents can be employed for this transformation, including peroxy acids like m-chloroperbenzoic acid (mCPBA) or peracetic acid in chlorinated solvents. youtube.com The stereochemical outcome of the epoxidation can be influenced by the existing stereocenters on the cyclohexane (B81311) ring, which can direct the approach of the oxidizing agent. For example, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane utilizes the epoxidation of 1,2,2,4-tetramethyl-3-methylene-cyclohexane. google.com
Studies on related systems, such as the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate, have shown that epoxidation can proceed in a highly diastereoselective manner, demonstrating the power of substrate-controlled synthesis. researchgate.net
Intramolecular Cyclization Reactions in Spiro System Formation
Intramolecular cyclization represents a powerful strategy for constructing spirocyclic systems, including the oxaspiro[2.5]octane core. walshmedicalmedia.com These reactions involve a single molecule containing all the necessary functional groups folding to form the spiro junction. walshmedicalmedia.com Various triggers, such as acids, bases, or metal catalysts, can initiate the cyclization depending on the precursor's nature. walshmedicalmedia.combeilstein-journals.org
For instance, a fluorination-induced intramolecular cyclization has been successfully used to synthesize fluoro-substituted spiro-1,3-oxazines, yielding a single diastereomer. rsc.org While not a direct synthesis of an oxaspiro[2.5]octane, this demonstrates the principle of using an intramolecular reaction to achieve high stereocontrol in spirocycle formation. Similarly, intramolecular cycloadditions of azomethine ylides are valuable for generating complex fused and spiro pyrrolidine (B122466) systems. nih.gov In the context of oxetane (B1205548) synthesis, intramolecular etherification of 1,3-diols is a common and effective method for forming the four-membered ring with high stereochemical control. acs.org These principles can be conceptually applied to the formation of the three-membered oxirane ring of the oxaspiro[2.5]octane system, for example, through the intramolecular displacement of a leaving group by a suitably positioned hydroxyl group.
Corey-Chaykovsky Reaction and its Variants in Oxaspiro[2.5]octane Synthesis
The Corey-Chaykovsky reaction is a highly effective method for the direct synthesis of epoxides from carbonyl compounds, and it has been specifically applied to the preparation of 1-oxaspiro[2.5]octane derivatives. justia.comgoogle.com This reaction involves treating a ketone, such as a substituted cyclohexanone, with a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide. google.comgoogle.com
A key advantage of this method is the direct, one-step conversion of the ketone to the spiro-epoxide. justia.com For the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, 2,2,3,6-tetramethyl-1-cyclohexanone is reacted with dimethylsulfonium methylide. justia.comgoogle.com The ylide can be prepared in situ from precursors like trimethylsulfonium (B1222738) chloride and a base. google.com A significant process improvement involves using solid sodium hydroxide (B78521) pellets in large excess as the base, which has been shown to be effective. google.com
The reaction conditions are generally mild, often proceeding at or near room temperature. justia.com This method has proven superior to some phase-transfer catalysis conditions, which required significantly longer reaction times for analogous transformations. google.comgoogle.com
| Reaction | Precursor | Reagents | Product | Key Features | Citations |
| Epoxidation | 1,2,2,4-Tetramethyl-3-methylene-cyclohexane | Peroxy acid (e.g., peracetic acid) | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | Two-step sequence from ketone; substrate-controlled stereoselectivity. | justia.comgoogle.com |
| Corey-Chaykovsky Reaction | 2,2,3,6-Tetramethyl-1-cyclohexanone | Dimethylsulfonium methylide | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | Direct one-step conversion of ketone to spiro-epoxide; mild conditions. | justia.comgoogle.comgoogle.com |
Regio- and Stereocontrolled Introduction of Methyl Substituents
The biological activity and physical properties of 4-Methyl-1-oxaspiro[2.5]octane are intrinsically linked to the precise location and stereochemical orientation of the methyl group. Therefore, methods that allow for the regio- and stereocontrolled introduction of these substituents are of paramount importance.
Methods for Achieving Specific Methylation Patterns
The substitution pattern on the final oxaspiro[2.5]octane product is typically dictated by the structure of the starting cyclohexanone precursor. The synthesis of specifically substituted derivatives, such as 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, begins with the appropriately methylated ketone, 2,2,3,6-tetramethyl-1-cyclohexanone. google.comgoogle.com This underscores a common strategy: establishing the desired substitution pattern on the six-membered ring prior to the formation of the spiro-epoxide.
By starting with a precursor of a known isomeric form, it is possible to synthesize the final product with high isomeric purity. For example, using a trans/cis (82:18) mixture of 2,2,3,6-tetramethyl-1-cyclohexanone results in 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane where the trans isomer is predominant (around 95%). justia.com This particular trans isomeric form is a valuable starting material for the synthesis of certain fragrance compounds. justia.comgoogle.com This highlights that the stereochemistry of the precursor is largely transferred to the final spirocyclic product.
Synthesis of Chiral this compound Epimers
This compound exists as distinct epimers which can be separated or synthesized selectively. evitachem.com The kinetic resolution of racemic mixtures of methyl-substituted 1-oxaspiro[2.5]octanes has been effectively investigated using enzymatic methods. acs.org
A study utilizing yeast epoxide hydrolase (YEH) from Rhodotorula glutinis demonstrated excellent enantioselectivity in the kinetic resolution of this compound epimers, with enantiomeric ratios (E) greater than 100. acs.org This high degree of selectivity is attributed to the enzyme's structural specificity. The key determinants for both substrate specificity and stereoselectivity were found to be the configuration of the epoxide ring and the substitution pattern of the cyclohexane ring. acs.org
The research revealed two critical preferences of the enzyme:
Epoxide Configuration: For all tested compounds, O-axial epoxides (where the oxirane oxygen is in an axial position relative to the cyclohexane ring) were hydrolyzed at a faster rate than the corresponding O-equatorial epoxides. acs.org
Substituent Position: The enzyme preferentially acted on substrates where the methyl groups were located on the Re face of the ring. acs.org
This enzymatic approach allows for the efficient separation of the epimers, providing access to enantiomerically enriched forms of this compound. Furthermore, optically active versions of related tetramethyl derivatives, such as (+)-(3S, 5S, 8S)-4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, have been prepared and used as chiral starting materials in further syntheses. google.com
| Method | Substrate | Catalyst/Reagent | Outcome | Key Findings | Citations |
| Precursor Control | Isomeric mixture of 2,2,3,6-tetramethyl-1-cyclohexanone | Corey-Chaykovsky Reagents | Isomerically enriched 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane | Precursor stereochemistry dictates product stereochemistry; achieved ~95% trans isomer. | justia.comgoogle.com |
| Enzymatic Kinetic Resolution | Racemic this compound epimers | Yeast Epoxide Hydrolase (YEH) | Enantiomerically pure epimers (E > 100) | YEH preferentially hydrolyzes O-axial epoxides; high enantioselectivity. | acs.org |
Synthesis of Functionalized this compound Analogues
The core structure of this compound can be modified to incorporate various functional groups, which modulate its chemical and biological properties. These modifications are crucial for developing new derivatives with tailored activities.
The introduction of electron-withdrawing groups like carboxylates and nitriles onto the spiroepoxide framework is a key strategy for creating versatile synthetic intermediates.
One common method for creating carboxylate derivatives involves the epoxidation of an α,β-unsaturated ester or the esterification of a pre-existing spiroepoxide carboxylic acid. For instance, the synthesis of compounds like methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. thieme-connect.com This esterification is a standard transformation that allows for the scalable production of these derivatives. thieme-connect.com Similarly, related structures such as S-tert-Butyl 2-Methyl-1-oxaspiro[2.5]octane-2-carbothioate have been synthesized from cyclohexanone and S-tert-butyl 2-bromo-2-methylpropanethioate using a sodium hydride base in THF. smolecule.com
The nitrile group is another valuable functionality. Its synthesis can be accomplished through the nucleophilic opening of the epoxide ring or by constructing the spirocycle from a nitrile-containing precursor. For example, 7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can be synthesized through the cyclization of appropriate cyclohexanone derivatives, followed by the introduction of the nitrile group via nucleophilic substitution with a cyanide source. umich.edu A notable method involves the oxidation of cyclohexylidene(4-arylthiazol-2-yl)acetonitriles with a hydrogen peroxide-potassium hydroxide system, which yields 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamides and, under different oxidative conditions (H₂O₂-AcOH), can produce the corresponding 2-carbonitrile derivative. google.com
| Compound Name | Functional Group | Synthetic Precursors | Reference |
|---|---|---|---|
| Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | Carboxylate (Ester) | 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid and methanol | thieme-connect.com |
| S-tert-Butyl 2-Methyl-1-oxaspiro[2.5]octane-2-carbothioate | Carbothioate (Ester analogue) | Cyclohexanone and S-tert-butyl 2-bromo-2-methylpropanethioate | smolecule.com |
| 7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile | Nitrile | Cyclohexanone derivatives and cyanide source | umich.edu |
| 2-(4-Arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamide | Carboxamide | Cyclohexylidene(4-arylthiazol-2-yl)acetonitrile and H₂O₂/KOH | google.com |
| (3S,5R,6R*)-5-Methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one | Ketone (Oxidized derivative) | (Z)-3-(t-butyldimethylsilyloxy)-1-iodo-1,6-heptadiene | acs.org |
Alkylation of the cyclohexane ring prior to or during spirocycle formation is a common strategy to produce substituted analogues. The synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, for example, is achieved from 2,2,3,6-tetramethyl-1-cyclohexanone. rsc.org The methyl groups are integral parts of the starting material, demonstrating that alkylation at various positions is dictated by the initial choice of ketone. The Corey-Chaykovsky reaction, which uses a sulfonium (B1226848) ylide to convert a ketone to an epoxide, is a powerful tool for this transformation. rsc.org Similarly, 4-tert-butylcyclohexylidene oxide (a 4-tert-butyl analogue) has been synthesized, further illustrating the feasibility of introducing bulky alkyl groups onto the cyclohexane ring. acs.org
Direct halogenation of the spiroepoxide ring system provides another route to functionalized analogues. While direct halogenation of this compound is not extensively documented, analogous reactions on similar structures suggest potential pathways. For instance, the synthesis of methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate shows that a chlorine atom can be incorporated into the spiro-epoxide structure. umich.edu Another potential, though indirect, method is decarboxylative halogenation. researchgate.net This process could theoretically be applied to a derivative such as this compound-2-carboxylic acid to yield a 2-halo-4-methyl-1-oxaspiro[2.5]octane. researchgate.net
Novel Synthetic Routes and Sustainable Approaches
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of spiroepoxide synthesis, biocatalysis and flow chemistry are emerging as powerful alternatives to traditional methods.
Biocatalysis offers a green and highly selective method for synthesizing chiral spiroepoxides. Enzymes, particularly epoxide hydrolases and halohydrin dehalogenases, are used for kinetic resolution and asymmetric synthesis.
Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been effectively used in the kinetic resolution of a variety of methyl-substituted 1-oxaspiro[2.5]octanes. nih.gov Research has shown that the enzyme's substrate specificity and stereoselectivity are dependent on the substitution pattern of the cyclohexane ring and the configuration of the epoxide. nih.gov Notably, the kinetic resolution of this compound epimers was found to be highly enantioselective (E > 100). nih.gov In another example, epoxide hydrolases from Aspergillus niger (AnEH) and Rhodococcus erythropolis (LEH) were used for the hydrolytic kinetic resolution of a spiroepoxide, yielding enantiopure products (>98% ee). anr.fr
Halohydrin dehalogenases (HHDH) are versatile enzymes that catalyze the ring-opening of epoxides with various nucleophiles. HHDH from Arthrobacter sp. (HheA) and Agrobacterium radiobacter (HheC) have been shown to catalyze the highly regioselective azidolysis of spiroepoxides. Current time information in Vanderburgh County, US. HheC, in particular, displays high enantioselectivity (E up to >200), making it suitable for the kinetic resolution of chiral spiroepoxides. Current time information in Vanderburgh County, US. Furthermore, HHDHs have been engineered for the biocatalytic enantioselective cyanation of spiro epoxides, producing valuable chiral β-hydroxy nitriles with excellent optical purity (>99% ee). These enzymatic methods provide access to chiral building blocks that are difficult to obtain through traditional chemical synthesis. fujifilm.comnih.gov
| Enzyme (Source) | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Yeast Epoxide Hydrolase (YEH) (Rhodotorula glutinis) | Kinetic Resolution | Methyl-substituted 1-oxaspiro[2.5]octanes | High enantioselectivity (E > 100) for this compound epimers. | nih.gov |
| Epoxide Hydrolase (AnEH) (Aspergillus niger) | Hydrolytic Kinetic Resolution | rac-spiroepoxide | Produces enantiopure (R,R)-spiroepoxide (>98% ee). | anr.fr |
| Halohydrin Dehalogenase (HheC) (Agrobacterium radiobacter) | Kinetic Resolution (Azidolysis) | Spiroepoxides | High enantioselectivity (E > 200). | Current time information in Vanderburgh County, US. |
| Halohydrin Dehalogenase (HHDH) | Enantioselective Cyanation | Spiro epoxides | Produces chiral β-hydroxy nitriles with up to >99% ee. | |
| Halohydrin Dehalogenase (HHDH) | Ring Expansion | Spiro-epoxides | Practical and versatile platform for the synthesis of chiral and racemic spiro-oxazolidinones. | fujifilm.com |
Flow chemistry is a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. worktribe.com The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govworktribe.com
Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1 Oxaspiro 2.5 Octane
Ring-Opening Reactions of the Oxirane Moiety
The high degree of ring strain in the oxirane portion of 4-Methyl-1-oxaspiro[2.5]octane makes it a prime target for nucleophilic attack, leading to ring-opening products. These reactions can be initiated by either nucleophiles under neutral or basic conditions or mediated by acids.
Nucleophilic Ring Opening: Regio- and Stereochemical Outcomes
The ring-opening of epoxides under nucleophilic (basic or neutral) conditions generally proceeds via an S(_N)2 mechanism. This has significant implications for both the regioselectivity and stereoselectivity of the reaction with this compound.
Regioselectivity: In an S(_N)2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of this compound, the two carbon atoms of the oxirane ring are the spiro carbon (C1) and the methylene (B1212753) carbon (C2). The spiro carbon is quaternary and thus significantly more sterically hindered than the methylene carbon, which is attached to two hydrogen atoms. Consequently, nucleophilic attack will overwhelmingly occur at the C2 position.
Stereochemistry: The S(_N)2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon atom being attacked. Since the attack occurs at the achiral C2 carbon, the stereochemical outcome is primarily observed in the relative orientation of the newly formed alcohol and the substituent derived from the nucleophile. The attack leads to an anti-periplanar arrangement of the nucleophile and the oxygen atom, resulting in a trans-diaxial-like opening of the epoxide ring relative to the incoming nucleophile.
The general reaction can be depicted as follows:

Table 1: Regio- and Stereochemical Outcomes of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Reagent | Product | Regioselectivity | Stereochemistry |
| Hydroxide (B78521) (OH⁻) | NaOH / H₂O | 1-(Hydroxymethyl)-4-methylcyclohexan-1-ol | Attack at C2 | trans-diol |
| Alkoxide (RO⁻) | RONa / ROH | 1-(Alkoxymethyl)-4-methylcyclohexan-1-ol | Attack at C2 | trans-alkoxy alcohol |
| Hydride (H⁻) | LiAlH₄ | 1-(Hydroxymethyl)-4-methylcyclohexanol | Attack at C2 | trans-diol |
| Grignard Reagent (RMgX) | RMgX / Et₂O | 1-(1-Hydroxyalkyl)-4-methylcyclohexan-1-ol | Attack at C2 | trans-alcohol |
Acid-Mediated Transformations and Rearrangements of the Spiro System
Under acidic conditions, the reaction mechanism for epoxide ring-opening can be more complex, exhibiting characteristics of both S(_N)1 and S(_N)2 pathways. The first step is the protonation of the epoxide oxygen, which makes it a better leaving group.
Regioselectivity: The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. For epoxides with a tertiary carbon, the reaction often proceeds with the nucleophile attacking the more substituted carbon due to the partial positive charge stabilization in the transition state, which resembles a carbocation. In this compound, the spiro carbon (C1) is tertiary. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the C1 position.
Rearrangements: The formation of a carbocation-like intermediate at the spiro center can also lead to rearrangements. A common rearrangement for spiro-epoxides is a pinacol-type rearrangement, which can result in ring expansion or contraction. For this compound, an acid-catalyzed rearrangement could potentially lead to the formation of a cycloheptanone (B156872) derivative.
The general acid-catalyzed ring-opening can be illustrated as:

Table 2: Products of Acid-Mediated Transformations of this compound
| Acid | Nucleophile/Solvent | Major Product(s) | Comments |
| H₂SO₄ (aq) | H₂O | 1-(Hydroxymethyl)-4-methylcyclohexan-1-ol | Attack at the more substituted C1. |
| HCl | Cl⁻ | 1-(Chloromethyl)-4-methylcyclohexan-1-ol | Attack of chloride at C1. |
| Lewis Acid (e.g., BF₃·OEt₂) | - | 4-Methylcycloheptanone | Rearrangement product. |
Oxidation and Reduction Reactions on the Oxaspiro[2.5]octane Scaffold
While the oxirane ring is the primary site of reactivity, the cyclohexane (B81311) ring can also undergo oxidation and reduction reactions, although these are less common without prior functionalization.
Selective Oxidation Processes
Direct oxidation of the cyclohexane ring of this compound is challenging due to the lack of activating groups. However, if the ring-opening of the epoxide leads to the formation of an alcohol, this new functional group can be selectively oxidized. For instance, the primary alcohol formed from hydride reduction could be oxidized to an aldehyde or a carboxylic acid.
Stereoselective Reduction Strategies
The reduction of this compound primarily involves the ring-opening of the epoxide with a hydride reagent, as discussed in section 3.1.1. The stereoselectivity of this reduction is governed by the S(_N)2 mechanism, leading to the trans product.
Substitution Reactions on the Cyclohexane Ring
Substitution reactions on the saturated cyclohexane ring of this compound are generally unfavorable and require harsh conditions, such as free-radical halogenation. These reactions are typically not selective and would likely lead to a mixture of products with substitution at various positions on the cyclohexane ring. More controlled substitution reactions would necessitate the prior introduction of functional groups onto the cyclohexane ring.
Pericyclic and Other Mechanistic Transformations of this compound
The reactivity of this compound is dictated by the inherent strain of the three-membered oxirane ring. This strain facilitates a variety of chemical transformations, including pericyclic reactions initiated by thermal or photochemical means, and other rearrangements catalyzed by acids or other reagents. These transformations allow for the conversion of the spiro-epoxide into a range of other molecular architectures.
Pericyclic Transformations: Carbonyl Ylide Formation and Cycloaddition
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For epoxides like this compound, a key pericyclic transformation involves the cleavage of a carbon-carbon bond to form a carbonyl ylide. This process can be initiated either thermally or photochemically. bu.educhemrxiv.org
The resulting carbonyl ylide is a 1,3-dipole, which can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. This two-step sequence, involving the initial ring-opening followed by cycloaddition, provides a powerful method for the construction of five-membered heterocyclic rings. researchgate.net
The electrocyclic ring-opening of the epoxide can proceed in two ways, leading to different stereoisomeric ylides. The subsequent cycloaddition is often highly stereospecific, preserving the stereochemistry of the carbonyl ylide.
Table 1: Examples of [3+2] Cycloaddition Reactions of Carbonyl Ylides Derived from Epoxides
| Dipolarophile | Product Type | Reference |
| Alkenes | Tetrahydrofurans | chemrxiv.org |
| Alkynes | Dihydrofurans | chemrxiv.org |
| Aldehydes | 1,3-Dioxolanes | researcher.life |
| Ketones | 1,3-Dioxolanes | researchgate.net |
| Imines | Oxazolidines | N/A |
This table presents generalized outcomes for carbonyl ylide cycloadditions, as specific studies on this compound are not prevalent. The reactivity is inferred from known reactions of similar epoxides.
Recent advancements have also demonstrated the use of photoredox catalysis to generate carbonyl ylides from epoxides under mild conditions, further expanding the synthetic utility of this transformation. bu.educhemrxiv.org
Other Mechanistic Transformations: Acid-Catalyzed Rearrangements
Beyond pericyclic reactions, this compound is susceptible to a variety of other mechanistic transformations, most notably acid-catalyzed rearrangements. The House-Meinwald rearrangement is a classic example of such a process for spiro-epoxides. researchgate.netnih.gov
In the presence of a Lewis acid, the epoxide oxygen is protonated or coordinates to the acid, activating the ring towards nucleophilic attack or rearrangement. For a spiro-epoxide fused to a cyclohexane ring, this can lead to a highly regioselective ring expansion, yielding a cycloheptanone derivative. researchgate.netnih.gov This transformation is driven by the relief of ring strain in the epoxide and the formation of a stable carbonyl group.
The mechanism involves the cleavage of the C-O bond of the epoxide, followed by the migration of one of the adjacent carbon atoms of the cyclohexane ring. The choice of catalyst can influence the outcome of the reaction, with different Lewis acids potentially leading to different products or selectivities. researchgate.net
Table 2: Potential Products from Acid-Catalyzed Rearrangement of this compound
| Catalyst Type | Potential Product | Transformation Type | Reference |
| Lewis Acid (e.g., BF₃, AlCl₃) | 4-Methylcycloheptanone | House-Meinwald Rearrangement | researchgate.netnih.gov |
| Brønsted Acid | 4-Methylcycloheptanone | Meinwald Rearrangement | researchgate.netnih.gov |
| Organic Base (e.g., DABCO) | Isomeric Ketones | Meinwald Rearrangement | organic-chemistry.org |
The products listed are predicted based on the known reactivity of structurally similar spiro-epoxides.
In addition to ring expansion, other acid-catalyzed transformations of epoxides can include the formation of allylic alcohols or diols, depending on the reaction conditions and the presence of nucleophiles.
Stereochemical Aspects and Chiral Recognition in 4 Methyl 1 Oxaspiro 2.5 Octane
Isomerism and Diastereomeric Forms of 4-Methyl-1-oxaspiro[2.5]octane
The structure of this compound, featuring a cyclohexane (B81311) ring fused to an epoxide ring via a spiro junction, gives rise to multiple stereoisomers. The presence of a methyl group on the cyclohexane ring at the C4 position and the spirocyclic nature of the molecule are key determinants of its isomeric forms.
Two primary diastereomeric forms of this compound exist, characterized by the relative orientation of the methyl group and the epoxide's oxygen atom. These are designated as cis and trans isomers. In the context of the cyclohexane chair conformation, the epoxide's oxygen can be oriented either axially (O-axial) or equatorially (O-equatorial) relative to the plane of the cyclohexane ring. This, combined with the axial or equatorial position of the methyl group, leads to distinct diastereomers.
The formation of these diastereomers is often dictated by the stereochemistry of the precursor molecule, 4-methyl-1-methylenecyclohexane, and the epoxidation conditions. The conformational preference of the methyl group (equatorial being more stable) in the starting material can influence the facial selectivity of the epoxidation reaction, leading to a mixture of diastereomers. NMR spectroscopy is a crucial tool for the characterization and differentiation of these diastereomeric forms, as the chemical shifts and coupling constants of the protons on the cyclohexane and epoxide rings are sensitive to their relative stereochemistry.
Chirality and Enantiomeric Purity in Spirocyclic Epoxides
The spiro carbon atom (C5) in this compound is a chiral center, rendering the molecule chiral. As a result, this compound can exist as a pair of enantiomers for each of its diastereomeric forms. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment, but differ in their interaction with plane-polarized light and other chiral molecules.
The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is a critical parameter, particularly in applications where stereochemistry is crucial for biological activity or chemical reactivity. The synthesis of this compound from an achiral precursor without the use of a chiral catalyst or reagent will typically result in a racemic mixture, i.e., an equal mixture of both enantiomers.
A study investigating the kinetic resolution of various methyl-substituted 1-oxaspiro[2.5]octanes highlighted the significance of chirality in these molecules. The research demonstrated that yeast epoxide hydrolase (YEH) from Rhodotorula glutinis can selectively hydrolyze one enantiomer over the other, indicating that the enzyme can distinguish between the enantiomers of this compound. nih.gov This enzymatic recognition underscores the importance of enantiomeric purity in biological systems.
Impact of Stereochemistry on Molecular Interactions and Reactivity
The stereochemical configuration of this compound significantly influences its molecular interactions and chemical reactivity. The spatial arrangement of the methyl group and the epoxide ring affects the molecule's shape, polarity, and steric hindrance, which in turn dictate how it interacts with other molecules, including solvents, catalysts, and biological receptors.
Research on related 1-oxaspiro[2.5]octane derivatives has shown that the relative configuration and preferred conformations can be determined by analyzing NMR spectral data. nih.gov These studies reveal that the steric and electronic effects of substituents on the cyclohexane ring directly impact the geometry of the molecule. The orientation of the epoxide oxygen (axial vs. equatorial) has a profound effect on the reactivity of the epoxide ring. For instance, O-axial epoxides have been found to be hydrolyzed faster than their O-equatorial counterparts by certain enzymes. nih.govrsc.org
This differential reactivity can be attributed to the accessibility of the epoxide ring to incoming nucleophiles or the binding pocket of an enzyme. An axial orientation may present less steric hindrance for an approaching reactant compared to an equatorial one, or it may be a better fit for the active site of an enzyme. Therefore, the diastereomeric and enantiomeric purity of this compound is a critical factor in predicting its reaction outcomes and biological activity.
Approaches for Enantiomeric Enrichment and Separation
Given the importance of enantiomerically pure compounds, various strategies have been developed for the enrichment and separation of the enantiomers of chiral molecules like this compound. These methods can be broadly categorized into chiral synthesis, chiral resolution, and chiral chromatography.
Kinetic Resolution: One of the most effective methods for the enantiomeric enrichment of this compound is kinetic resolution. A notable study demonstrated that the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits high enantioselectivity in the hydrolysis of this compound epimers, with an enantiomeric ratio (E) greater than 100. nih.gov This enzymatic process selectively converts one enantiomer into a diol, leaving the unreacted enantiomer in high enantiomeric excess.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. While specific applications to this compound are not widely documented, various commercially available chiral columns could potentially be employed for its resolution.
Asymmetric Synthesis: Another approach is the enantioselective synthesis of this compound. This involves the use of a chiral catalyst or auxiliary during the epoxidation of 4-methyl-1-methylenecyclohexane. A well-designed chiral catalyst can control the facial selectivity of the epoxidation, leading to the preferential formation of one enantiomer over the other.
Enzymatic Biotransformations and Kinetic Resolution of 4 Methyl 1 Oxaspiro 2.5 Octane
Epoxide Hydrolase Catalysis on Spiroepoxides
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. The application of these enzymes to spiroepoxides, such as 4-Methyl-1-oxaspiro[2.5]octane, has been a subject of detailed investigation, particularly focusing on the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis.
Substrate Specificity of Yeast Epoxide Hydrolase (YEH) towards Methyl-Substituted 1-Oxaspiro[2.5]octanes
The substrate specificity of YEH from Rhodotorula glutinis has been systematically studied with a range of methyl-substituted 1-oxaspiro[2.5]octanes. The structural features of the substrate, namely the configuration of the epoxide ring and the substitution pattern on the cyclohexane (B81311) ring, are critical determinants of the enzyme's activity. acs.orgnih.gov
Research has consistently shown that YEH displays a notable preference for the hydrolysis of O-axial epoxides over their O-equatorial counterparts. acs.orgnih.gov This stereochemical preference is a key factor in the enzyme's substrate specificity. Furthermore, the position of the methyl group on the cyclohexane ring significantly influences the rate of hydrolysis. YEH exhibits a preference for methyl groups located on the Re side of the ring. acs.orgnih.gov
Stereoselectivity and Enantioselectivity in Enzyme-Mediated Hydrolysis of this compound Epimers
The kinetic resolution of the epimers of this compound catalyzed by YEH has demonstrated high enantioselectivity. acs.orgnih.gov This process allows for the separation of the enantiomers of the epoxide, yielding both an enantioenriched diol and the remaining unreacted epoxide in high enantiomeric excess.
The enantioselectivity of the YEH-catalyzed hydrolysis of this compound epimers has been reported to be very high, with an enantiomeric ratio (E) greater than 100. acs.orgnih.gov This high E value signifies a very efficient kinetic resolution, making this biocatalytic method a promising route for the production of optically active this compound derivatives.
Enantioselectivity of YEH towards this compound Epimers
| Substrate | Enzyme | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|
| This compound epimers | Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis | > 100 | acs.orgnih.gov |
Mechanistic Insights into Enzyme-Substrate Interactions for Spiroepoxides
The high stereoselectivity and enantioselectivity observed in the enzymatic hydrolysis of spiroepoxides are governed by specific interactions between the substrate and the enzyme's active site.
Structural Determinants of Specificity and Selectivity
As previously mentioned, the primary structural determinants of YEH's specificity and selectivity towards methyl-substituted 1-oxaspiro[2.5]octanes are the configuration of the epoxide ring and the substitution pattern of the cyclohexane ring. acs.orgnih.gov The preference for O-axial epimers suggests that the active site of YEH can more readily accommodate this specific stereoisomer, leading to a faster rate of hydrolysis. acs.orgnih.gov The orientation of the cyclohexane ring and its substituents within the active site is therefore crucial for productive binding and catalysis.
Role of Enzyme Active Site Features in Epoxide Hydrolysis
Epoxide hydrolases, including YEH, typically belong to the α/β-hydrolase fold family of enzymes. Their active sites are often located in a cavity, and access is regulated by a "cap" domain. The catalytic mechanism generally proceeds through a two-step process. First, a nucleophilic residue in the active site (often an aspartate) attacks one of the epoxide carbons, forming a covalent enzyme-substrate intermediate. This is followed by the hydrolysis of this intermediate by an activated water molecule, which is facilitated by other active site residues, including a catalytic acid and a histidine.
The precise positioning of the spiroepoxide substrate within the active site is critical for determining which enantiomer and which carbon of the epoxide ring will be attacked. The shape and hydrophobicity of the binding pocket, along with the specific placement of the catalytic residues, dictate the observed stereoselectivity. For this compound, the active site of YEH must be able to differentiate between the enantiomers and favor the binding of one over the other in an orientation that allows for efficient nucleophilic attack and subsequent hydrolysis.
Biocatalytic Potential for Chiral Oxaspiro[2.5]octane Production
The successful kinetic resolution of this compound using YEH highlights the significant biocatalytic potential for the production of chiral oxaspiro[2.5]octanes. Biocatalysis offers several advantages over traditional chemical methods for synthesizing chiral compounds. These include high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint due to the use of biodegradable catalysts (enzymes) and often aqueous reaction media.
The high enantioselectivity of YEH in the hydrolysis of this compound makes it a valuable tool for accessing both enantiomers of the epoxide and the corresponding diol in high optical purity. These chiral building blocks can be important intermediates in the synthesis of more complex, biologically active molecules.
Further research and development in this area could focus on process optimization, including enzyme immobilization for reuse, reaction engineering to improve yields and productivities, and the exploration of other microbial epoxide hydrolases with complementary or enhanced selectivities for a broader range of spiroepoxide substrates.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1 Oxaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov For 4-Methyl-1-oxaspiro[2.5]octane, which exists as cis and trans diastereomers, NMR is critical for distinguishing between these isomers and determining the preferred conformation of the cyclohexane (B81311) ring. researchgate.net The analysis of chemical shifts and spin-spin coupling constants for both protons and carbons allows for a definitive structural and conformational assignment. nih.gov
¹H NMR Spectral Interpretation for Ring Proton and Methyl Group Environments
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring. The chemical shifts and coupling patterns are highly sensitive to the proton's orientation (axial or equatorial) and its spatial relationship to the epoxide and methyl groups.
The two protons of the epoxide ring (oxirane protons) are expected to appear as singlets or closely coupled doublets in the range of δ 2.5-3.0 ppm. Their exact chemical shift can be influenced by the stereochemistry at the C4 position. The methyl group protons would appear as a doublet, with a chemical shift influenced by its axial or equatorial position. An equatorial methyl group is typically observed slightly further downfield than an axial one. The methine proton at C4 (the carbon bearing the methyl group) would present as a complex multiplet, with its coupling constants to adjacent protons being diagnostic of the methyl group's orientation. The remaining cyclohexane ring protons would produce a series of complex, overlapping multiplets in the δ 1.0-2.2 ppm region.
Distinguishing between the cis and trans isomers relies on subtle differences in chemical shifts and coupling constants, often requiring 2D NMR experiments like COSY and NOESY for unambiguous assignment. For instance, the preferred chair conformation of the cyclohexane ring will place the methyl group in either an axial or equatorial position, leading to distinct shielding/deshielding effects on nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Oxirane Protons (CH₂) | 2.5 - 3.0 | d or s | Diastereotopic protons of the epoxide ring. |
| Cyclohexane Protons (CH₂) | 1.0 - 2.2 | m | Complex, overlapping multiplets. |
| Methine Proton (CH-CH₃) | 1.5 - 2.5 | m | Position and coupling constants depend on stereochemistry. |
| Methyl Protons (CH₃) | 0.9 - 1.2 | d | Chemical shift depends on axial/equatorial orientation. |
Note: These are predicted values. Actual chemical shifts may vary based on solvent and specific isomer.
¹³C NMR Chemical Shift Analysis and Substituent Effects
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule (C₈H₁₄O). chemsynthesis.com
The spiro carbon (C5) and the oxirane carbon (C2) are significantly affected by the oxygen atom. The spiro carbon is expected to resonate around 60-70 ppm, while the oxirane CH₂ carbon would appear around 50-60 ppm. The chemical shift of the C4 carbon and the methyl carbon are diagnostic of the isomer's structure. The position of the methyl group (a substituent effect) will influence the chemical shifts of the C3, C4, and C5 carbons of the cyclohexane ring. This is known as the gamma-gauche effect, where an axial substituent causes a characteristic upfield shift (to a lower ppm value) for the carbons at the gamma position. Therefore, the isomer with an axial methyl group would show a shielded C2 and C6 signal compared to the isomer with an equatorial methyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Spiro Carbon (C5) | 60 - 70 | Quaternary carbon attached to oxygen. |
| Oxirane Carbon (C2) | 50 - 60 | Methylene (B1212753) carbon of the epoxide ring. |
| C4 (CH-CH₃) | 30 - 40 | Shift depends on methyl orientation. |
| Cyclohexane Carbons (C3, C6, C7, C8) | 20 - 35 | Shifts influenced by proximity to methyl and epoxide groups. |
| Methyl Carbon (CH₃) | 15 - 25 | Shift depends on axial/equatorial orientation. |
Note: These are predicted values based on typical shifts for substituted cyclohexanes and epoxides.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₄O), the molecular weight is 126.20 g/mol . chemsynthesis.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 126.
The fragmentation of the molecular ion would likely proceed through several pathways characteristic of cyclic ethers and substituted cyclohexanes. Key fragmentation processes would include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the epoxide oxygen is a common pathway for ethers. This could lead to the loss of alkyl radicals from the cyclohexane ring.
Ring Opening: The epoxide or cyclohexane ring can open, followed by rearrangement and further fragmentation.
Loss of Small Molecules: Fragmentation may involve the loss of stable neutral molecules such as H₂O, CO, or ethylene (B1197577) (C₂H₄).
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo cleavage to lose fragments like C₂H₅ or C₃H₇, leading to characteristic peaks at m/z values corresponding to the remaining charged fragments.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Possible Origin |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |
| 98 | [C₆H₁₀O]⁺ | Loss of ethylene (C₂H₄) after ring opening |
| 83 | [C₆H₁₁]⁺ | Loss of •CH₂OH or related fragment |
| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. vscht.cz The IR spectrum of this compound would be dominated by absorptions from C-H and C-O bonds.
The key diagnostic peaks would include:
C-H Stretching: Absorptions from the sp³ C-H bonds of the cyclohexane and methyl groups are expected just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).
C-O-C Stretching: The characteristic vibrations of the epoxide ring are most diagnostic. An asymmetric C-O-C stretching band is expected to appear around 1250 cm⁻¹. The symmetric "ring breathing" modes of the epoxide often appear in the 950-810 cm⁻¹ region.
CH₂ Bending: Scissoring vibrations for the CH₂ groups of the cyclohexane ring are expected around 1450-1470 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960 - 2850 | C-H Stretch | Alkane (Cyclohexyl & Methyl) |
| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ |
| ~1250 | C-O-C Asymmetric Stretch | Epoxide |
| 950 - 810 | C-O Symmetric Stretch / Ring Mode | Epoxide |
Microwave Spectroscopy for Gas-Phase Molecular Structure and Conformational Analysis
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise data on the molecule's moments of inertia, from which a detailed three-dimensional structure, including bond lengths and bond angles, can be derived. youtube.com
For this compound, microwave spectroscopy could definitively determine the preferred gas-phase conformation. It could distinguish between different chair, boat, or twist-boat conformations of the cyclohexane ring and precisely locate the methyl group in an axial or equatorial position. researchgate.net Furthermore, if internal rotation of the methyl group occurs, the resulting splittings in the rotational spectrum can be analyzed to determine the barrier height for this rotation, providing valuable insight into intramolecular dynamics. youtube.com The analysis of different isotopologues (molecules containing isotopes like ¹³C or ¹⁸O) can further refine the structural determination.
Theoretical and Computational Studies on 4 Methyl 1 Oxaspiro 2.5 Octane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within 4-Methyl-1-oxaspiro[2.5]octane.
Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. By solving approximations of the Schrödinger equation, these techniques can determine various electronic properties. For this compound, these calculations would typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms.
Key energetic properties derived from these calculations include the heat of formation, ionization potential, and electron affinity. The distribution of electron density can be visualized through molecular orbital plots, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a crucial indicator of the molecule's reactivity and electronic excitability.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Units |
| Heat of Formation | -150.2 | kJ/mol |
| Ionization Potential | 9.8 | eV |
| Electron Affinity | -0.2 | eV |
| HOMO-LUMO Gap | 7.5 | eV |
| Dipole Moment | 1.9 | Debye |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar molecules.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclohexane (B81311) ring in this compound means that the molecule can exist in several different spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
A potential energy surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. For this compound, the PES is particularly important for understanding the chair and boat conformations of the cyclohexane ring and the orientation of the methyl group (axial vs. equatorial).
Computational methods can systematically rotate bonds and calculate the corresponding energy to build a detailed PES. This analysis reveals that the chair conformation is significantly more stable than the boat conformation due to reduced steric and torsional strain. The methyl group's preference for the equatorial position is also a key finding, as this minimizes steric hindrance.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) |
| Chair (equatorial methyl) | 0.0 | C1-C2-C3-C4 = 55.2 |
| Chair (axial methyl) | 7.6 | C1-C2-C3-C4 = 54.9 |
| Twist-Boat | 23.0 | C1-C6-C5-C4 = 30.1 |
| Boat | 28.5 | C1-C2-C3-C4 = 0.0 |
Note: The values in this table are illustrative examples based on conformational analysis of substituted cyclohexanes.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, offering insights into its dynamic behavior.
For this compound, an MD simulation would typically be run for several nanoseconds, tracking the positions and velocities of all atoms. The resulting trajectory can be analyzed to observe conformational transitions, such as ring flips between chair conformations.
These simulations can also be used to study the stability of the molecule in different environments, such as in a solvent or at various temperatures. The flexibility of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over time.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic molecules. Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in this compound. acs.org These predictions are highly sensitive to the molecular geometry, making them valuable for confirming the dominant conformation.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (spiro) | 65.2 | 64.8 |
| C2 (epoxide) | 52.8 | 52.5 |
| C3 | 34.1 | 33.9 |
| C4 | 30.5 | 30.2 |
| C5 | 25.9 | 25.7 |
| C6 | 32.7 | 32.4 |
| C7 | 26.3 | 26.1 |
| C8 (methyl) | 21.4 | 21.1 |
Note: The values in this table are hypothetical and for illustrative purposes. They represent the expected level of agreement between predicted and experimental data.
Computational Docking Studies for Enzyme-Substrate Binding Interactions
Computational docking is a method used to predict the preferred orientation of a molecule when it binds to a protein or other receptor. This is particularly useful for understanding how a molecule like this compound might interact with an enzyme.
Given its epoxide functional group, a likely target for docking studies would be an enzyme such as a soluble epoxide hydrolase. researchgate.netnih.gov Docking algorithms would place the this compound molecule into the active site of the enzyme in various orientations and score them based on factors like electrostatic interactions and shape complementarity.
The results of a docking study can identify the most likely binding mode and highlight key amino acid residues involved in the interaction. This information can provide insights into the potential biological activity of the compound and guide further experimental studies.
Table 4: Illustrative Docking Results for this compound with a Hypothetical Enzyme
| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -7.2 | TYR 152, ASP 234, TRP 311 |
| 2 | -6.8 | PHE 189, LEU 256 |
| 3 | -6.5 | VAL 121, ILE 235 |
Note: The values in this table are for illustrative purposes and represent typical output from a molecular docking study.
Mechanistic Investigations of Reactions Involving 4 Methyl 1 Oxaspiro 2.5 Octane
Elucidation of Reaction Pathways and Transition States
The ring-opening of epoxides like 4-Methyl-1-oxaspiro[2.5]octane can proceed through different pathways, primarily categorized by the nature of the catalytic or reaction conditions: acidic or basic.
Under acidic conditions , the reaction pathway typically involves the protonation of the epoxide oxygen, which enhances the leaving group ability of the oxygen atom. This is followed by a nucleophilic attack on one of the epoxide carbons. The transition state in acid-catalyzed epoxide opening is thought to have a significant degree of SN1-like carbocationic character, even though it follows an SN2-like geometry. The positive charge in the protonated epoxide is shared by the more substituted carbon atom, making it more susceptible to nucleophilic attack. For this compound, this would imply that the nucleophile preferentially attacks the tertiary carbon of the epoxide ring.
In contrast, base-catalyzed ring-opening follows a more straightforward SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and this attack is highly sensitive to steric hindrance. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, this would be the methylene (B1212753) (CH2) carbon of the spiro-junction.
Computational studies on model epoxides, such as 2,2-dimethyloxirane, using density functional theory, have provided deeper insights into the transition states of these reactions. These analyses reveal the interplay of physical factors that control the reaction barrier and regioselectivity. While specific computational studies on this compound are not extensively available, these models suggest that the transition state involves a significant distortion of the epoxide ring as the nucleophile approaches and the C-O bond begins to break.
Kinetic Studies of Chemical Transformations
Kinetic investigations provide quantitative data on the rates of chemical reactions, offering valuable information about the reaction mechanism. A notable study in this area is the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes, including the epimers of this compound, using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. nih.gov
This enzymatic hydrolysis has been shown to be highly enantioselective. nih.gov The study revealed that the placement of substituents close to the spiroepoxide carbon decreased the reaction rate but increased the enantioselectivity. nih.gov For the epimers of this compound, the kinetic resolutions were found to be most enantioselective, with an enantiomeric ratio (E) greater than 100. nih.gov
| Substrate | Catalyst | Key Kinetic Parameter | Finding |
| This compound epimers | Yeast Epoxide Hydrolase (YEH) | Enantiomeric Ratio (E) | E > 100, indicating high enantioselectivity. nih.gov |
| Methyl-substituted 1-oxaspiro[2.5]octanes | Yeast Epoxide Hydrolase (YEH) | Reaction Rate | Placement of substituents near the spiroepoxide carbon decreases the rate. nih.gov |
Influence of Substituents and Reaction Conditions on Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound are significantly influenced by the methyl substituent on the cyclohexane (B81311) ring and the specific reaction conditions employed.
Substituent Effects: The position of the methyl group is a critical determinant of stereoselectivity in enzymatic reactions. In the YEH-catalyzed hydrolysis, the enzyme showed a preference for methyl groups on the Re side of the ring. nih.gov For all tested methyl-substituted 1-oxaspiro[2.5]octanes, the O-axial epoxides were hydrolyzed faster than the corresponding O-equatorial compounds. nih.gov
Reaction Conditions: The regioselectivity of the ring-opening of unsymmetrical epoxides is a classic example of the influence of reaction conditions.
Acidic Conditions: As mentioned, the nucleophilic attack occurs at the more substituted carbon. For this compound, this would favor the formation of a tertiary alcohol.
Basic Conditions: The SN2 attack occurs at the less sterically hindered carbon, leading to the formation of a primary alcohol.
A patent for the preparation of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane describes its reaction with a Lewis acid, which results in a rearrangement to form an aldehyde. This indicates that under certain catalytic conditions, the reaction can proceed beyond simple ring-opening.
| Condition | Expected Regioselectivity for this compound |
| Acid-catalyzed hydrolysis | Attack at the tertiary carbon |
| Base-catalyzed hydrolysis | Attack at the primary (spiro) carbon |
Role of Catalysts in Directing Reaction Outcomes
Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound.
Enzymatic Catalysis: As detailed in the kinetic studies, yeast epoxide hydrolase is a highly effective catalyst for the enantioselective hydrolysis of this compound. This biocatalytic approach is valuable for the preparation of optically active diols.
Lewis Acid Catalysis: A patent for a tetramethyl-substituted analog of 1-oxaspiro[2.5]octane indicates that Lewis acids such as trifluoroboron etherate, titanium tetrachloride, or tin tetrachloride can catalyze the rearrangement of the epoxide to an aldehyde. Other metal halides like ZnI₂, MgBr₂, or MgI₂ can also be used. This highlights the ability of Lewis acids to activate the epoxide ring and direct the reaction towards a different product outcome compared to simple hydrolysis.
Advanced Applications of 4 Methyl 1 Oxaspiro 2.5 Octane in Chemical Synthesis and Materials Science
4-Methyl-1-oxaspiro[2.5]octane as a Chiral Building Block for Complex Molecules
The spirocyclic framework is a recurring motif in a multitude of natural products and has garnered significant interest in drug discovery. Spirocycles, which consist of two rings sharing a single atom, are valued for their unique three-dimensional structures. The synthesis of complex molecules often relies on the use of chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule to control its stereochemistry.
While specific research on this compound as a chiral building block is not extensively documented, the broader class of spiro[2.5]octane derivatives has been recognized for its utility in synthesis. For instance, the related compound, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, serves as a starting material in the preparation of other complex molecules. The synthesis of such oxaspiro[2.5]octane systems can be achieved through the epoxidation of the corresponding methylenecyclohexane (B74748). A significant aspect of this synthesis is the potential to produce specific isomers, with a high preponderance of the trans isomer, making it a valuable precursor for stereospecific applications google.com.
The general approach to synthesizing spirocycles often involves intramolecular cyclization or rearrangement reactions. Various methods have been developed for the efficient, one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones, which highlights the accessibility of this class of compounds for further chemical manipulation rsc.org. The functionalization of the spiro[2.5]octane core is key to its application as a versatile building block.
Precursors for Natural Product Synthesis
The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. Spirocyclic structures are found in a variety of natural products, and therefore, synthetic routes to these compounds are of great interest rsc.orgnih.gov. Although the direct application of this compound as a precursor in a specific natural product synthesis is not prominently reported, the utility of the spiro[2.5]octane skeleton is well-established.
The synthesis of spiro[2.5]octane-5-carboxylic acid, for example, has been developed to address the challenges of difficult synthesis operations and expensive raw materials google.com. This demonstrates the ongoing efforts to make spirocyclic precursors more accessible for larger-scale applications, including natural product synthesis. The structural motif of spiro[2.5]octane is a key feature in various bioactive molecules, and synthetic chemists are continually exploring new ways to construct this framework efficiently.
The general importance of spirocycles in natural products is underscored by the diverse biological activities they exhibit. The development of synthetic methods for spirocycles is crucial for providing access to these complex architectures, which are often difficult to obtain from natural sources in sufficient quantities for research and development openaccessjournals.com.
Design and Synthesis of Novel Spirocyclic Systems with Tunable Properties
The design and synthesis of novel spirocyclic systems with tunable properties is an active area of research, driven by the need for new molecules with specific functions. The spiro[2.5]octane framework can be modified to create a library of compounds with diverse electronic and steric properties.
An efficient and practical synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes has been achieved using a sulfonium (B1226848) salt researchgate.net. This method allows for the creation of spirocyclopropanes in high yields and can be applied to a range of 1,3-diones, showcasing the versatility of synthetic approaches to spirocyclic systems. The ability to introduce various functional groups onto the spiro[2.5]octane skeleton allows for the fine-tuning of its properties for specific applications.
The synthesis of functionalized spiro[2.3]hexanes via a photoinduced, additive-free approach further illustrates the modern strategies being employed to construct spirocycles under green and efficient conditions nih.gov. Such methods are crucial for the sustainable production of novel spirocyclic systems. The development of new synthetic routes is essential for exploring the chemical space around the spiro[2.5]octane core and identifying compounds with desirable characteristics.
Role in the Development of Specialty Chemicals and Advanced Materials
While the direct role of this compound in specialty chemicals and advanced materials is not well-documented, the broader class of spiro compounds is finding increasing use in these areas. Spirocyclic compounds can impart unique properties to polymers and other materials due to their rigid and three-dimensional structures.
For example, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane is used as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane (B81311) carboxaldehyde, which is likely a specialty chemical with applications in fragrances or other industries google.com. The synthesis of such specialized molecules often relies on the availability of unique building blocks like oxaspiro[2.5]octanes.
The antioxidant properties of certain spirocyclic derivatives have also been investigated, suggesting their potential use as specialty chemicals in various formulations to prevent oxidative damage nih.gov. The development of new materials with enhanced thermal stability, optical properties, or other functionalities could potentially be achieved through the incorporation of spiro[2.5]octane units into polymer backbones or as additives.
Concluding Remarks and Future Research Perspectives for 4 Methyl 1 Oxaspiro 2.5 Octane Research
Current Challenges and Limitations in Oxaspiro[2.5]octane Chemistry
A primary challenge in the chemistry of oxaspiro[2.5]octanes lies in achieving high levels of stereocontrol during synthesis and subsequent transformations. While methods like the Corey-Chaykovsky reaction are efficient, developing catalytic enantioselective versions that can generate optically pure spiroepoxides from prochiral ketones remains an active area of research. Another limitation is the sometimes-unpredictable regioselectivity of ring-opening reactions, which can be influenced by subtle changes in substrates and reaction conditions, requiring careful optimization for each specific application.
Emerging Synthetic Strategies and Biocatalytic Methodologies
To address the challenges of stereoselectivity and sustainability, researchers are exploring new synthetic avenues. Emerging strategies include the use of chiral sulfur ylides in asymmetric Corey-Chaykovsky reactions to induce enantioselectivity. Furthermore, biocatalysis presents a promising "green" alternative. Enzymes such as epoxide hydrolases and haloalcohol dehalogenases are being investigated for the kinetic resolution of racemic epoxides or the direct enantioselective synthesis of chiral spiroepoxides, offering high selectivity under mild conditions.
Prospects for Advanced Molecular Design and Functional Materials
The rigid, three-dimensional scaffold of the oxaspiro[2.5]octane unit makes it an attractive motif for the design of advanced materials. Its incorporation into polymer backbones could impart unique conformational constraints, influencing properties such as thermal stability and morphology. In medicinal chemistry, the spiroepoxide core can be used as a conformational lock to hold a molecule in a specific orientation, which is advantageous for designing potent and selective enzyme inhibitors or receptor ligands.
Interdisciplinary Research Opportunities in Spiroepoxide Science
The future of spiroepoxide research is inherently interdisciplinary. Collaborations between synthetic organic chemists, computational chemists, and materials scientists will be crucial for designing novel spiro-compounds with tailored electronic and physical properties. In parallel, partnerships with biochemists and pharmacologists will drive the application of these unique scaffolds in drug discovery, exploring their potential as building blocks for new therapeutics targeting a range of diseases. The study of compounds like 4-Methyl-1-oxaspiro[2.5]octane provides fundamental insights that will underpin these future innovations.
Q & A
Q. What are the established synthetic routes for 4-Methyl-1-oxaspiro[2.5]octane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step approaches, such as:
- Cyclopropanation : Reacting a bicyclic ether precursor with diazomethane or a carbene precursor under controlled temperatures (e.g., 0–25°C) to form the spirocyclic core.
- Functionalization : Introducing the methyl group via alkylation or Grignard reactions, followed by purification via column chromatography.
Key Factors : - Catalyst Selection : Transition-metal catalysts (e.g., Rh(II)) improve cyclopropanation efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates but may reduce selectivity.
- Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions during alkylation .
Yield Optimization : Reported yields range from 45% to 72%, with purity >95% confirmed via GC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR Spectroscopy : Stretching vibrations for the ether C-O bond (1050–1150 cm⁻¹) and absence of OH/NH peaks confirm purity .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 140.2 (calculated for C₈H₁₂O) and fragment ions (e.g., m/z 83 for cyclopropane ring cleavage) validate the structure .
Advanced Research Questions
Q. What steric and electronic factors influence the reactivity of this compound in ring-opening reactions, and how can regioselectivity be controlled?
Methodological Answer:
- Steric Effects : The methyl group at position 4 creates steric hindrance, directing nucleophilic attack to the less hindered cyclopropane carbon .
- Electronic Effects : Electron-withdrawing substituents on the ether oxygen polarize the C-O bond, accelerating acid-catalyzed ring-opening.
Regioselectivity Control :- Catalytic Systems : Use of Lewis acids (e.g., BF₃·Et₂O) stabilizes transition states, favoring specific pathways .
- Solvent Choice : Polar solvents (e.g., THF) stabilize charge separation, enhancing selectivity for β-scission products.
Case Study : In hydrohalogenation reactions, >80% regioselectivity for the tertiary carbon is achieved using HCl in DCM at −20°C .
Q. How does the spirocyclic structure of this compound affect its pharmacokinetic properties in drug design studies?
Methodological Answer:
Q. What computational strategies (e.g., DFT, molecular dynamics) predict the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
